molecular formula C44H70CaO8 B161074 Ciprostene-Calcium CAS No. 81703-55-1

Ciprostene-Calcium

Katalognummer B161074
CAS-Nummer: 81703-55-1
Molekulargewicht: 767.1 g/mol
InChI-Schlüssel: NJTMVDAFPIEZAJ-BMKVUGPNSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

  • Wissenschaftliche Forschungsanwendungen

  • Wirkmechanismus

    • Ciprostene calcium exerts its effects through prostacyclin-related pathways.
    • It likely interacts with molecular targets involved in platelet aggregation and vascular function.
    • Detailed mechanisms require further investigation.
  • Safety and Hazards

    The safety data sheet for Ciprostene calcium indicates that it is for research use and not for human or veterinary diagnostic or therapeutic use .

    Zukünftige Richtungen

    The future directions of Ciprostene calcium are not clear from the available information. As a stable analog of PGI2, it may have potential applications in medical research, particularly in studies related to vasodilation and platelet aggregation .

    Vorbereitungsmethoden

    • Unfortunately, specific synthetic routes and reaction conditions for Ciprostene calcium are not widely documented in the available sources. it is typically produced through chemical synthesis.
    • Industrial production methods may involve modifications of existing prostacyclin analogues or novel approaches.
  • Analyse Chemischer Reaktionen

    • Ciprostene calcium likely undergoes various reactions, including oxidation, reduction, and substitution.
    • Common reagents and conditions used in these reactions are not explicitly stated in the available information.
    • Major products formed from these reactions would depend on the specific reaction type and starting materials.
  • Vergleich Mit ähnlichen Verbindungen

    • Unfortunately, specific similar compounds are not explicitly listed in the available sources.
    • Highlighting its uniqueness would involve comparing it to other prostacyclin analogues or related molecules.

    Eigenschaften

    IUPAC Name

    calcium;(5Z)-5-[(3aR,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-6a-methyl-1,3,3a,4,5,6-hexahydropentalen-2-ylidene]pentanoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/2C22H36O4.Ca/c2*1-3-4-5-9-17(23)11-12-18-19-13-16(8-6-7-10-21(25)26)14-22(19,2)15-20(18)24;/h2*8,11-12,17-20,23-24H,3-7,9-10,13-15H2,1-2H3,(H,25,26);/q;;+2/p-2/b2*12-11+,16-8-;/t2*17-,18+,19+,20+,22-;/m00./s1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    NJTMVDAFPIEZAJ-BMKVUGPNSA-L
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCC(C=CC1C2CC(=CCCCC(=O)[O-])CC2(CC1O)C)O.CCCCCC(C=CC1C2CC(=CCCCC(=O)[O-])CC2(CC1O)C)O.[Ca+2]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Isomeric SMILES

    CCCCC[C@H](O)/C=C/[C@H]1[C@@H](C[C@]2([C@@H]1C/C(=C/CCCC(=O)[O-])/C2)C)O.CCCCC[C@H](O)/C=C/[C@H]1[C@@H](C[C@]2([C@@H]1C/C(=C/CCCC(=O)[O-])/C2)C)O.[Ca+2]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C44H70CaO8
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    767.1 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    CAS RN

    81703-55-1
    Record name Ciprostene calcium [USAN]
    Source ChemIDplus
    URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081703551
    Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
    Record name CIPROSTENE CALCIUM
    Source FDA Global Substance Registration System (GSRS)
    URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A85Y5Y98EJ
    Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
    Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    Ciprostene calcium
    Reactant of Route 2
    Ciprostene calcium
    Reactant of Route 3
    Ciprostene calcium
    Reactant of Route 4
    Ciprostene calcium
    Reactant of Route 5
    Ciprostene calcium
    Reactant of Route 6
    Ciprostene calcium

    Q & A

    Q1: How does ciprostene calcium exert its effects on the body?

    A1: Ciprostene calcium is a stable analogue of epoprostenol, also known as prostacyclin (PGI2). [] It functions as a prostacyclin receptor agonist, meaning it binds to and activates these receptors. [] This activation leads to a rise in intracellular cyclic AMP (cAMP) levels. [, ] Increased cAMP levels have various downstream effects, including inhibition of platelet aggregation and relaxation of vascular smooth muscle cells. [, ] One study demonstrated that ciprostene calcium effectively inhibited ADP-induced platelet aggregation and significantly elevated platelet cAMP levels in healthy volunteers. []

    Q2: What are the potential therapeutic applications of ciprostene calcium based on its mechanism of action?

    A2: Research suggests that ciprostene calcium, due to its ability to inhibit platelet aggregation and potentially modulate vascular tone, could be beneficial in treating thrombotic disorders. [] Preclinical studies have explored its potential in spinal cord injury, where it, in combination with a thromboxane A2 synthetase inhibitor, showed promise in maintaining spinal cord blood flow after traumatic injury. []

    Q3: Are there any known interactions between ciprostene calcium and other signaling pathways?

    A3: Research indicates that ciprostene calcium can oppose the effects of thromboxane A2, a potent vasoconstrictor and platelet aggregator. [] Specifically, ciprostene calcium was found to attenuate thromboxane A2-induced smooth muscle cell hypertrophy and inhibit the associated activation of mitogen-activated protein kinases (MAPKs) by preventing the formation of Shc/GRB2 complexes. [] This suggests a potential interplay between prostacyclin and thromboxane A2 signaling pathways.

    Q4: How is ciprostene calcium quantified in biological samples?

    A4: A sensitive assay has been developed to measure ciprostene calcium concentrations in human plasma using high-performance liquid chromatography (HPLC). [] This method involves solid-phase extraction of ciprostene calcium and an internal standard from plasma. After derivatization, the final extract is separated by reversed-phase HPLC and detected fluorometrically. This assay demonstrates good extraction efficiency and linearity over a clinically relevant concentration range. []

    Q5: What are the limitations and future directions for ciprostene calcium research?

    A5: While research suggests potential therapeutic benefits of ciprostene calcium, further investigation is needed to determine its efficacy and safety in humans with thrombotic disorders. [] The ultimate sensitivity of current analytical methods is limited by interfering peaks from the biological matrix, necessitating further refinement. [] Additionally, research exploring the long-term effects, optimal dosing strategies, and potential drug interactions of ciprostene calcium is warranted. Investigating its interplay with other signaling pathways and its role in specific disease models could unveil further therapeutic applications.

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.